molecular formula C7H3BrF5NO B2651114 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one CAS No. 2418649-48-4

5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one

Cat. No. B2651114
CAS RN: 2418649-48-4
M. Wt: 292.003
InChI Key: UXOOYZXPODVITH-UHFFFAOYSA-N
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Description

5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one, also known as BFE, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyridinone derivatives and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Spectroscopic and Density Functional Theory Studies

The compound 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one, due to its structural similarity with other bromo-substituted pyridines, has been explored in spectroscopic characterization and density functional theory (DFT) studies. Vural and Kara (2017) conducted spectroscopic analysis using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies on a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine. They also evaluated its non-linear optical (NLO) properties and investigated its interaction with pBR322 plasmid DNA and antimicrobial activities, suggesting potential applications in materials science and biochemistry (Vural & Kara, 2017).

Lanthanide-Nitronyl Nitroxide Complexes

Research on lanthanide-nitronyl nitroxide complexes featuring a structurally related compound has shown that these complexes exhibit single-molecule magnet behavior. Xu et al. (2009) synthesized new complexes based on rare-earth-radical interactions, where a molecule similar to 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one acted as a bridging ligand. This research highlights the compound's utility in the development of magnetic materials and its relevance in the field of molecular magnetism (Xu et al., 2009).

Synthesis of Novel Pyridine-Based Derivatives

Ahmad et al. (2017) explored the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives from a starting material closely related to the compound . Their study not only demonstrated the chemical versatility of bromo-pyridine compounds but also extended its applications to the development of potential therapeutic agents and materials for technological applications (Ahmad et al., 2017).

Applications in Heterocyclic Synthesis

Martins (2002) reported the synthesis of derivatives through regiospecific allylic bromination, showcasing the compound's role in the synthesis of heterocycles. This application is crucial for pharmaceuticals and agrochemicals, where heterocyclic compounds play a significant role (Martins, 2002).

properties

IUPAC Name

5-bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF5NO/c8-3-1-4(5(15)14-2-3)6(9,10)7(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOOYZXPODVITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one

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